Isoquinoline-4-carbohydrazide

Overview

Description

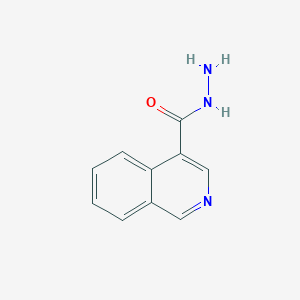

Isoquinoline-4-carbohydrazide is a heterocyclic compound featuring an isoquinoline core substituted with a carbohydrazide (-CONHNH₂) group at the 4-position. Its molecular formula is C₁₀H₉N₃O, with a molecular weight of 187.20 g/mol. The compound is synthesized via the reflux of an amino ester intermediate with hydrazine hydrate, as demonstrated in the preparation of derivatives like 1-amino-5-(3,5-dimethylpyrazol-1-yl)-6,7,8,9-tetrahydrothieno[2,3-c]this compound (C₁₉H₂₂N₄O₂S, MW: 370.48 g/mol) . The carbohydrazide functional group enhances its utility as a precursor for synthesizing biologically active heterocycles, including thiadiazines and pyrazoles .

Preparation Methods

Synthetic Routes and Reaction Conditions

Isoquinoline-4-carbohydrazide can be synthesized through several methods. One common approach involves the reaction of isoquinoline-4-carboxylic acid with hydrazine hydrate under reflux conditions. This reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves the use of continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product. Catalysts and solvents are carefully selected to ensure the scalability of the process .

Chemical Reactions Analysis

Types of Reactions

Isoquinoline-4-carbohydrazide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form isoquinoline-4-carboxylic acid.

Reduction: Reduction reactions can convert it into isoquinoline-4-carboxaldehyde.

Substitution: It can undergo nucleophilic substitution reactions, where the hydrazide group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Nucleophiles like amines and thiols are used in substitution reactions, often in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Isoquinoline-4-carboxylic acid.

Reduction: Isoquinoline-4-carboxaldehyde.

Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis

Isoquinoline-4-carbohydrazide serves as a building block for synthesizing more complex heterocyclic compounds. It can be synthesized through various methods, including the reaction of isoquinoline-4-carboxylic acid with hydrazine hydrate under reflux conditions, often using solvents like ethanol or methanol. In industrial settings, continuous flow reactors are employed to enhance efficiency and yield, optimizing reaction conditions to minimize by-products.

Synthetic Routes

| Method | Reactants | Conditions | Yield |

|---|---|---|---|

| Reflux | Isoquinoline-4-carboxylic acid + Hydrazine hydrate | Ethanol, elevated temperature | High |

| Continuous Flow | Isoquinoline derivatives + Hydrazine | Optimized conditions | Very High |

Biological Activities

This compound is noted for its potential in drug development, particularly in the fields of antimicrobial , anticancer , and anti-inflammatory therapies. Research indicates its effectiveness as a precursor for synthesizing biologically active molecules.

Antiviral Activity

A study developed a series of anti-HIV agents based on isoquinoline derivatives, demonstrating that compounds derived from this compound exhibited effective inhibition against HIV integrase at low concentrations (below 150 µM) without significant cytotoxicity .

Anticancer Properties

Recent investigations into 2-(quinoline-4-carbonyl)hydrazide derivatives have highlighted their cytotoxic efficacy against breast carcinoma cell lines (MCF-7). The most active compounds showed IC50 values significantly lower than standard chemotherapeutics like Doxorubicin, indicating strong potential for cancer treatment .

| Compound | IC50 (μM) | Mechanism |

|---|---|---|

| 6a | 3.39 | Apoptosis induction via p53 upregulation |

| 6h | 2.71 | EGFR kinase inhibition |

| Doxorubicin | 6.18 | Standard chemotherapy agent |

Industrial Applications

Beyond pharmaceuticals, this compound is utilized in the production of dyes and pigments due to its structural properties that allow for versatile chemical modifications. Its derivatives have been explored for their potential as functional materials in various applications.

Case Study: Anti-HIV Agents

A series of compounds derived from this compound were synthesized and evaluated for their anti-HIV properties. The study confirmed their efficacy at low concentrations and minimal cytotoxicity, paving the way for further development of antiviral drugs .

Case Study: Anticancer Activity

Research on quinoline-acrylamide hybrids demonstrated that certain derivatives not only inhibited EGFR kinase but also induced apoptosis in cancer cells, showcasing the compound's potential as an anticancer agent .

Mechanism of Action

The mechanism of action of isoquinoline-4-carbohydrazide involves its interaction with various molecular targets. It can act as an inhibitor of certain enzymes, thereby affecting biochemical pathways. For example, it has been shown to inhibit the activity of monoamine oxidase, an enzyme involved in the breakdown of neurotransmitters . This inhibition can lead to increased levels of neurotransmitters, which may have therapeutic effects in neurological disorders.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares Isoquinoline-4-carbohydrazide with key analogues, emphasizing structural features, synthesis, and physicochemical properties:

Key Structural and Functional Differences

Core Heterocycle: this compound utilizes an isoquinoline core, while analogues like 6-chloro-2-oxo-1,2-dihydroquinoline-4-carbohydrazide and 6-chloro-4-hydrazino-2-methylquinoline hydrochloride are based on quinoline . The isoquinoline scaffold offers distinct electronic and steric properties compared to quinoline, influencing reactivity and binding interactions. 3,5-Diphenyl-1H-pyrrole-2-carbohydrazide features a pyrrole ring, which lacks the fused benzene ring of isoquinoline, reducing aromatic stabilization .

Methyl and isopropyl groups (e.g., in and ) improve steric bulk, which may affect molecular recognition in drug-receptor interactions . Oxo groups (e.g., 2-oxo in ) introduce hydrogen-bonding sites, influencing solubility and derivatization pathways .

Synthetic Routes :

- Most carbohydrazides are synthesized via hydrazine-mediated condensation (e.g., reflux with hydrazine hydrate) .

- Hydrochloride salts (e.g., ) require additional purification steps, enhancing stability for pharmaceutical applications .

Implications of Structural Variations

- Biological Activity: The presence of electron-withdrawing groups (e.g., Cl, oxo) and aromatic systems (e.g., isoquinoline, quinoline) is associated with antimicrobial, anticancer, and anti-inflammatory properties in related compounds .

- Solubility and Stability : Hydrochloride salts () improve aqueous solubility, while bulky substituents (e.g., isopropylphenyl in ) may reduce crystallinity .

- Derivatization Potential: The -CONHNH₂ group enables the synthesis of heterocycles like thiadiazines and triazoles, as seen in and .

Biological Activity

Isoquinoline-4-carbohydrazide (IC) is a significant compound in medicinal chemistry, recognized for its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications in various therapeutic areas.

Chemical Structure and Properties

This compound is derived from isoquinoline, featuring a carbohydrazide functional group that enhances its reactivity and biological activity. The molecular formula is , and its structure can be represented as follows:

This structure allows for various chemical modifications, making it a versatile precursor in drug design.

The biological activity of this compound primarily stems from its ability to interact with specific molecular targets. Notably, it has been shown to inhibit monoamine oxidase (MAO), an enzyme involved in neurotransmitter metabolism. This inhibition can lead to increased levels of neurotransmitters such as serotonin and dopamine, which are crucial for mood regulation and cognitive function.

Enzyme Inhibition Studies

- Monoamine Oxidase Inhibition : Studies indicate that IC exhibits significant inhibitory activity against MAO, suggesting potential applications in treating depression and neurodegenerative disorders .

- Antioxidant Activity : Research has demonstrated that derivatives of isoquinoline compounds, including IC, possess antioxidant properties that may protect against oxidative stress-related diseases .

Biological Activities

This compound has been investigated for various biological activities:

Antimicrobial Activity

Several studies have reported the antimicrobial properties of IC. It shows effectiveness against a range of bacteria and fungi, making it a candidate for developing new antimicrobial agents .

Anticancer Potential

Research highlights the anticancer potential of isoquinoline derivatives. This compound has been evaluated for its ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance:

| Cancer Type | Mechanism | Reference |

|---|---|---|

| Breast Cancer | Induction of apoptosis | |

| Lung Cancer | Cell cycle arrest | |

| Leukemia | Inhibition of topoisomerase |

Anti-inflammatory Effects

IC also exhibits anti-inflammatory properties by modulating inflammatory pathways. It has been shown to reduce the production of pro-inflammatory cytokines, which could be beneficial in treating chronic inflammatory conditions .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. The presence of the carbohydrazide group is crucial for enhancing its reactivity and interaction with biological targets. Comparisons with similar compounds reveal that variations in substituents can significantly affect potency and selectivity:

| Compound | Activity | Remarks |

|---|---|---|

| Isoquinoline | Moderate antibacterial | Lacks the carbohydrazide group |

| Quinoline | Low anticancer | Structural isomer with reduced activity |

| Isoquinoline-4-carboxylic acid | High antioxidant | Oxidized form with improved properties |

Case Studies and Research Findings

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of isoquinoline derivatives, including IC, against various pathogens. Results indicated that IC had a minimum inhibitory concentration (MIC) comparable to standard antibiotics, highlighting its potential as an alternative therapeutic agent .

- Anticancer Activity : In vitro studies demonstrated that IC significantly inhibited the growth of cancer cells by inducing apoptosis through caspase activation pathways. This suggests that IC could serve as a lead compound in anticancer drug development .

- Neuroprotective Effects : Research involving animal models showed that IC administration resulted in improved cognitive functions and reduced neuroinflammation, indicating its potential use in neurodegenerative disease management .

Q & A

Q. Basic: What experimental methodologies are recommended for synthesizing Isoquinoline-4-carbohydrazide derivatives?

Answer:

Synthesis typically involves coupling isoquinoline-4-carbonyl chloride with hydrazine derivatives under anhydrous conditions. Key steps include:

- Reagent Selection : Use triethylamine as a base to neutralize HCl byproducts .

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) for high-purity yields .

- Characterization : Validate products via /-NMR, FT-IR (amide C=O stretch ~1650 cm), and mass spectrometry. For crystalline derivatives, X-ray diffraction (XRD) with SHELXL refinement ensures structural accuracy .

Q. Basic: How should researchers resolve discrepancies in spectroscopic data for this compound derivatives?

Answer:

Contradictions in NMR or IR data often arise from tautomerism or solvent effects. Methodological approaches include:

- Variable-Temperature NMR : Probe dynamic equilibria (e.g., keto-enol tautomerism) .

- Computational Validation : Compare experimental IR/NMR with DFT-calculated spectra (B3LYP/6-31G* level) to identify dominant conformers .

- Crystallographic Cross-Verification : Use XRD to confirm solid-state structures, reducing ambiguity from solution-phase data .

Q. Advanced: What computational strategies optimize the design of this compound-based inhibitors?

Answer:

Advanced workflows integrate:

- Docking Studies : Utilize AutoDock Vina or Schrödinger Suite with target proteins (e.g., HIV-1 integrase) to predict binding modes. Prioritize compounds with chelating groups (e.g., hydroxyl, carboxyl) for metal-ion interactions in catalytic sites .

- DFT Analysis : Calculate HOMO-LUMO gaps (B3LYP/6-311++G** level) to assess charge-transfer potential and nonlinear optical (NLO) properties .

- ADME Prediction : Apply SwissADME to evaluate drug-likeness (Lipinski’s rules, bioavailability) .

Q. Advanced: How can researchers address crystallographic data contradictions in this compound polymorphs?

Answer:

Polymorph discrepancies require:

- High-Resolution XRD : Collect data at low temperature (100 K) to minimize thermal motion artifacts .

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., H-bonding, π-π stacking) to explain packing variations .

- Validation Tools : Use PLATON or Mercury to check for missed symmetry elements or disorder .

Q. Advanced: What criteria ensure robust structure-activity relationship (SAR) studies for this compound analogs?

Answer:

Adhere to FINER (Feasible, Novel, Ethical, Relevant) criteria :

- Systematic Substituent Variation : Test electron-withdrawing (e.g., -NO) and donating (e.g., -OCH) groups at positions 1, 3, and 6 .

- Data Normalization : Express bioactivity (e.g., IC) relative to a positive control (e.g., Raltegravir for anti-HIV assays) .

- Statistical Rigor : Apply multivariate analysis (PCA or QSAR) to correlate electronic/steric parameters with activity .

Methodological: How should researchers formulate hypothesis-driven questions for this compound projects?

Answer:

Use the PICO framework (Population, Intervention, Comparison, Outcome) :

- Example : "Does introducing a 4-hydroxyl group (Intervention) enhance the anti-HIV-1 activity (Outcome) of this compound derivatives (Population) compared to unsubstituted analogs (Comparison)?"

- Literature Integration : Cite prior SAR studies (e.g., 4-hydroxyquinoline-3-carbohydrazide derivatives ) to justify novelty.

Q. Methodological: What protocols validate the purity and stability of this compound in biological assays?

Answer:

Properties

IUPAC Name |

isoquinoline-4-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O/c11-13-10(14)9-6-12-5-7-3-1-2-4-8(7)9/h1-6H,11H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIQUXWSLZSEQLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=NC=C2C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80700935 | |

| Record name | Isoquinoline-4-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80700935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885272-60-6 | |

| Record name | Isoquinoline-4-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80700935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.